molecular formula C19H12N2O B12598341 3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 914642-17-4

3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B12598341
CAS No.: 914642-17-4
M. Wt: 284.3 g/mol
InChI Key: RLPGTPIQWSHMHZ-UHFFFAOYSA-N
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Description

3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of an indeno-pyridazinone core with a phenylethenyl substituent, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-indanedione-derived donor-acceptor cyclopropanes with phenylhydrazine in the presence of catalytic amounts of scandium trifluoromethanesulfonate . This reaction proceeds through a series of steps, including the formation of an intermediate hydrazone, followed by cyclization to form the indeno-pyridazinone core.

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives are known to inhibit enzymes like cyclooxygenase and phosphodiesterase, leading to anti-inflammatory and vasodilatory effects . The compound may also interact with ion channels and receptors, modulating various physiological processes.

Comparison with Similar Compounds

Similar compounds to 3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one include other pyridazinone derivatives such as:

These compounds share the pyridazinone core but differ in their substituents, leading to variations in their pharmacological activities and applications

Properties

CAS No.

914642-17-4

Molecular Formula

C19H12N2O

Molecular Weight

284.3 g/mol

IUPAC Name

3-(2-phenylethenyl)indeno[1,2-c]pyridazin-5-one

InChI

InChI=1S/C19H12N2O/c22-19-16-9-5-4-8-15(16)18-17(19)12-14(20-21-18)11-10-13-6-2-1-3-7-13/h1-12H

InChI Key

RLPGTPIQWSHMHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC3=C(C4=CC=CC=C4C3=O)N=N2

Origin of Product

United States

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